N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine
Description
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine is a complex organic compound with a unique structure that includes a fluorobenzyl group, a benzyl group, and a morpholinyl group
Properties
Molecular Formula |
C20H25FN2O2 |
|---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25FN2O2/c21-19-7-3-1-6-18(19)16-25-20-8-4-2-5-17(20)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2 |
InChI Key |
SVSSWYKMXKBUFC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=CC=C2OCC3=CC=CC=C3F |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2OCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl alcohol with benzyl bromide in the presence of a base to form the intermediate 2-[(2-fluorobenzyl)oxy]benzyl bromide. This intermediate is then reacted with N-[2-(4-morpholinyl)ethyl]amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or morpholinyl derivatives.
Scientific Research Applications
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl and morpholinyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler compound with a similar fluorobenzyl group.
N-Benzylmorpholine: Contains the morpholinyl group but lacks the fluorobenzyl group.
2-Fluorobenzyl alcohol: Contains the fluorobenzyl group but lacks the morpholinyl group.
Uniqueness
N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
